molecular formula C20H25N3O4S B2699234 N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946355-86-8

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2699234
CAS RN: 946355-86-8
M. Wt: 403.5
InChI Key: WWHKCZNPYVDKMI-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, also known as MTEO, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Structural Characterization and Properties

  • The structural characterization of related compounds has revealed insights into their molecular configurations and potential interactions. For instance, the study on the crystal structure of a p-anisoylthiourea salt by Yusof and Yamin (2005) emphasizes the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structure of similar organic compounds (M. Yusof, B. Yamin, 2005).

Synthesis and Chemical Reactions

  • Research on the synthesis of heterocyclic compounds based on similar chemical frameworks highlights the methodologies to prepare new derivatives with potential biological activity. Tlekhusezh et al. (1996) demonstrated the preparation of new derivatives of 1,3-oxazolidine and morpholine-2,3-dione, indicating the versatility of such chemical frameworks in synthesizing novel compounds with potential therapeutic applications (M. A. Tlekhusezh, L. Badovskaya, Z. I. Tyukhteneva, 1996).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-26-17-4-2-15(3-5-17)12-21-19(24)20(25)22-13-18(16-6-11-28-14-16)23-7-9-27-10-8-23/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHKCZNPYVDKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

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